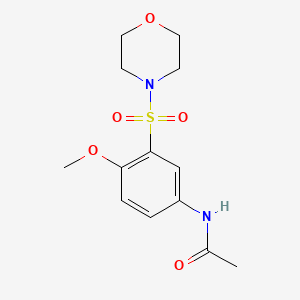
N-(4-methoxy-3-morpholin-4-ylsulfonylphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-methoxy-3-morpholin-4-ylsulfonylphenyl)acetamide is a chemical compound that belongs to the class of sulfonamides It is characterized by the presence of a methoxy group, a morpholine ring, and a sulfonyl group attached to a phenyl ring, which is further connected to an acetamide group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methoxy-3-morpholin-4-ylsulfonylphenyl)acetamide typically involves the following steps:
Formation of the Intermediate: The precursor compound, 4-methoxy-3-nitrophenylsulfonyl chloride, is prepared by reacting 4-methoxy-3-nitrobenzenesulfonyl chloride with morpholine under controlled conditions.
Reduction: The nitro group in the intermediate is reduced to an amine group using a reducing agent such as iron powder and ammonium chloride.
Acetylation: The resulting amine is then acetylated using acetic anhydride to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.
Análisis De Reacciones Químicas
Types of Reactions
N-(4-methoxy-3-morpholin-4-ylsulfonylphenyl)acetamide undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The sulfonyl group can be reduced to a sulfide group under specific conditions.
Substitution: The acetamide group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Nucleophiles such as amines or thiols are used in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of N-(4-hydroxy-3-morpholin-4-ylsulfonylphenyl)acetamide.
Reduction: Formation of N-(4-methoxy-3-morpholin-4-ylsulfanylphenyl)acetamide.
Substitution: Formation of various substituted acetamides depending on the nucleophile used.
Aplicaciones Científicas De Investigación
N-(4-methoxy-3-morpholin-4-ylsulfonylphenyl)acetamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antimicrobial and anticancer agent due to its ability to inhibit enzymes like dihydrofolate reductase (DHFR).
Biological Research: Used in molecular docking studies to understand its binding interactions with various proteins.
Industrial Applications: Employed as an intermediate in the synthesis of other bioactive compounds and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of N-(4-methoxy-3-morpholin-4-ylsulfonylphenyl)acetamide involves its interaction with specific molecular targets:
Comparación Con Compuestos Similares
N-(4-methoxy-3-morpholin-4-ylsulfonylphenyl)acetamide can be compared with other similar compounds:
N-(4-chlorophenyl)acetamide: Known for its analgesic properties.
N-(4-hydroxyphenyl)acetamide:
N-(4-methylphenyl)acetamide: Exhibits antimicrobial activity.
Uniqueness
The uniqueness of this compound lies in its combination of a methoxy group, morpholine ring, and sulfonyl group, which contribute to its distinct chemical properties and biological activities.
Propiedades
IUPAC Name |
N-(4-methoxy-3-morpholin-4-ylsulfonylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O5S/c1-10(16)14-11-3-4-12(19-2)13(9-11)21(17,18)15-5-7-20-8-6-15/h3-4,9H,5-8H2,1-2H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQUNPOFYMUTQFA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=C(C=C1)OC)S(=O)(=O)N2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl 4-[(1,4-dioxa-8-azaspiro[4.5]dec-8-ylacetyl)amino]benzoate](/img/structure/B5255554.png)
![N-[4-(dimethylsulfamoyl)phenyl]-5-ethylthiophene-2-carboxamide](/img/structure/B5255556.png)
![2-{[(2-ETHOXYANILINO)CARBONYL]AMINO}BENZAMIDE](/img/structure/B5255565.png)

![4-methoxy-N-[(1Z)-3-(morpholin-4-yl)-3-oxo-1-{5-[3-(trifluoromethyl)phenyl]furan-2-yl}prop-1-en-2-yl]benzamide](/img/structure/B5255574.png)
![3-hydroxy-1-(5-methyl-1,3,4-thiadiazol-2-yl)-4-(4-methylbenzoyl)-5-[4-(prop-2-en-1-yloxy)phenyl]-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B5255587.png)
![7-[(2-ethyl-4-methyl-1,3-oxazol-5-yl)carbonyl]-N,N,2-trimethyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-amine](/img/structure/B5255591.png)

![8-{[1-(2-hydroxyethyl)-1H-benzimidazol-5-yl]carbonyl}-3-methyl-1-oxa-3,8-diazaspiro[4.6]undecan-2-one](/img/structure/B5255595.png)
![(2-CHLORO-4-FLUOROPHENYL)[4-(2-METHYLBENZYL)PIPERAZINO]METHANONE](/img/structure/B5255603.png)
![4-{[(3,4-dimethylphenyl)sulfonyl]amino}benzamide](/img/structure/B5255609.png)
![N-isopropyl-2-[1-(2-methoxybenzyl)-3-oxo-2-piperazinyl]-N-methylacetamide](/img/structure/B5255625.png)

